molecular formula C13H8F2O2 B6341126 2-(3-Fluorophenyl)-6-fluorobenzoic acid CAS No. 1214332-30-5

2-(3-Fluorophenyl)-6-fluorobenzoic acid

Cat. No.: B6341126
CAS No.: 1214332-30-5
M. Wt: 234.20 g/mol
InChI Key: KMSMDSKJCBHVOP-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-fluorobenzoic acid is a fluorinated aromatic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of multiple fluorine atoms on the biphenyl-like structure can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a crucial intermediate in the design of new active compounds . While specific studies on this exact molecule are not listed in the search results, its structural features are highly characteristic of intermediates used in developing active pharmaceutical ingredients and agrochemicals . This compound is part of a growing market for fluorinated chemical intermediates, which is driven by continuous innovation in pharmaceutical and agrochemical research . Researchers utilize such fluorinated benzoic acid derivatives as precursors for more complex molecules. For instance, similar compounds have been used in the synthesis of novel quinazolinone derivatives evaluated as potent anticancer agents and in the development of 1,2,4-triazole-based Schiff and Mannich bases screened for antimicrobial activity . The consistent demand for high-purity fluorinated intermediates underscores their importance in advancing drug discovery and material science . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal use. All information provided is for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSMDSKJCBHVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673351
Record name 3,3'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
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Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-30-5
Record name 3,3′-Difluoro[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Fluorophenyl 6 Fluorobenzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-(3-Fluorophenyl)-6-fluorobenzoic acid, the primary disconnection is the carbon-carbon single bond connecting the two aromatic rings. This strategy points to a cross-coupling reaction as the key bond-forming step.

This disconnection leads to two primary synthons: a nucleophilic 3-fluorophenyl component and an electrophilic 2-fluorobenzoic acid derivative, or vice versa. The choice of which ring acts as the nucleophile and which as the electrophile depends on the availability of starting materials and the specific coupling reaction employed.

Strategic Utilization of Fluorinated Aromatic Building Blocks

The synthesis of this compound relies on the use of strategically fluorinated precursors. Commercially available compounds such as 2-fluorobenzoic acid and 3-fluorobenzoic acid are common starting points. rsc.orgrsc.org These can be converted into the necessary coupling partners.

Key precursors derived from these building blocks include:

From 2-fluorobenzoic acid: This can be halogenated (e.g., brominated or iodinated) to create an electrophilic partner, such as 2-bromo-6-fluorobenzoic acid or 2-iodo-6-fluorobenzoic acid. google.com

From 3-fluorobenzene: This can be converted into a nucleophilic partner, such as 3-fluorophenylboronic acid, for use in Suzuki-Miyaura coupling.

From 3-fluoroaniline: This can be used to generate a diazonium salt, which can then be a partner in certain coupling reactions.

The selection of these precursors is crucial for a successful synthesis, with factors like cost, availability, and downstream reactivity playing a significant role.

Established Organic Synthetic Pathways

Several well-established methods in organic synthesis are applicable for constructing the biaryl backbone of this compound.

Direct and Indirect Fluorination Strategies for Benzoic Acid Core

While cross-coupling is the most direct route to the biaryl structure, fluorination strategies can be employed to introduce the fluorine atoms onto a pre-existing benzoic acid core.

Direct Fluorination: This involves the direct reaction of a C-H bond with a fluorinating agent. However, this method often lacks regioselectivity and can be too reactive for complex molecules.

Indirect Fluorination: A more controlled approach involves converting a different functional group into a fluorine atom. For example, an amino group can be transformed into a fluorine atom via the Sandmeyer or Schiemann reaction. For instance, 2-amino-6-chlorobenzoic acid could potentially be a precursor, though this adds complexity to the synthesis. The synthesis of fluorinated benzoic acids can also be achieved through nucleophilic fluorination of precursors like 1-arylbenziodoxolones. arkat-usa.org

Esterification and Subsequent Hydrolysis Reactions for Carboxylic Acid Formation

In many synthetic sequences, the carboxylic acid group is protected as an ester. This is done to prevent interference with the organometallic reagents used in cross-coupling reactions and to improve solubility and ease of purification.

The synthesis would proceed by coupling an esterified precursor, for example, methyl 2-bromo-6-fluorobenzoate with 3-fluorophenylboronic acid. Following the successful formation of the biaryl ester, the ester group is hydrolyzed back to the carboxylic acid, typically under acidic or basic conditions, to yield the final product. libretexts.orggoogle.com This two-step process of esterification followed by hydrolysis is a common and effective strategy in the synthesis of biaryl carboxylic acids. rsc.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are the cornerstone for synthesizing biaryl compounds like this compound. numberanalytics.com

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation. cardiff.ac.uk It typically involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. rsc.orgthieme-connect.densf.gov For the target molecule, this would involve coupling a derivative of 2-fluorobenzoic acid (e.g., 2-bromo-6-fluorobenzoic acid) with 3-fluorophenylboronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. acs.orgnumberanalytics.com

Ullmann Coupling: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides. numberanalytics.comorganic-chemistry.orgnih.gov While traditionally requiring harsh conditions, modern Ullmann-type reactions can be performed under milder conditions with the use of ligands. nih.govrsc.org This method could be used to couple, for example, 2-iodo-6-fluorobenzoic acid with 1-bromo-3-fluorobenzene.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. While highly effective, the preparation and handling of the required organozinc reagents can be more demanding than for Suzuki or Ullmann couplings.

Coupling ReactionTypical CatalystNucleophilic PartnerElectrophilic PartnerKey Advantages
Suzuki-MiyauraPalladium(0) complexesArylboronic acid (e.g., 3-fluorophenylboronic acid)Aryl halide (e.g., 2-bromo-6-fluorobenzoic acid)Mild conditions, high functional group tolerance, commercial availability of reagents. nih.gov
UllmannCopper(I) or Copper(0)Aryl halide (e.g., 1-bromo-3-fluorobenzene)Aryl halide (e.g., 2-iodo-6-fluorobenzoic acid)Cost-effective metal catalyst, useful for specific substrates. organic-chemistry.orgunito.it
NegishiNickel or Palladium complexesOrganozinc reagentAryl halideHigh reactivity and functional group tolerance.

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, cost-effectiveness, and environmental footprint of the synthesis, advanced techniques are continuously being developed.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, and its application to cross-coupling reactions like the Suzuki-Miyaura coupling is well-documented. This method is highly suitable for the synthesis of biaryl compounds, including this compound. The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. nih.govsemanticscholar.orgresearchgate.net

In a typical microwave-assisted Suzuki coupling to form a biaryl structure, an aryl halide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org For the synthesis of the target molecule, this would involve coupling a derivative of 2-chloro- or 2-bromo-6-fluorobenzoic acid with a 3-fluorophenylboronic acid. The use of microwave irradiation, often at powers around 60 W, can facilitate the reaction in aqueous or mixed solvent systems, such as ethanol/water, which aligns with the principles of green chemistry. nih.gov Studies on similar syntheses have demonstrated that catalyst loading can often be minimized (e.g., to 0.5 mol%) while still achieving good to excellent yields in as little as 15-20 minutes. semanticscholar.org This rapid, efficient heating allows for quick methodology screening and the synthesis of libraries of related compounds. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

Parameter Conventional Heating Microwave-Assisted
Reaction Time Several hours to days 5-30 minutes semanticscholar.orgresearchgate.net
Energy Input Conductive heating, slow Direct dielectric heating, rapid
Temperature Control Prone to overheating Precise and uniform nih.gov
Yields Variable Often higher due to reduced side reactions semanticscholar.org
Solvent Often high-boiling organic solvents Aqueous media can be used nih.gov

Continuous-Flow Chemistry Applications for Scalability and Control

Continuous-flow chemistry offers significant advantages for the synthesis of organic molecules, including enhanced safety, scalability, and process control. mdpi.com This technology is particularly beneficial for reactions involving reactive intermediates or gases and for performing multi-step syntheses without isolating intermediates. mdpi.com The synthesis of carboxylic acids, including biaryl carboxylic acids, has been successfully demonstrated using flow reactors. durham.ac.ukrsc.org

For the scalable synthesis of this compound, a continuous-flow system could be designed around a key cross-coupling step. For instance, a packed-bed reactor containing a heterogeneous palladium catalyst could be used. The starting materials (e.g., a 2-halo-6-fluorobenzoic acid derivative and 3-fluorophenylboronic acid) would be continuously pumped through the heated catalyst bed, allowing for precise control over residence time, temperature, and pressure. This setup minimizes the risks associated with handling large quantities of reagents and allows for straightforward scaling by simply running the system for longer periods. rsc.org

Alternatively, gas-liquid flow reactors, such as a tube-in-tube design, are effective for reactions involving gases like carbon dioxide (CO2). durham.ac.uk A potential flow synthesis route could involve the generation of an organometallic species (e.g., a Grignard or organolithium reagent) from a dihalobenzene precursor in one flow module, which is then immediately passed through a tube-in-tube reactor where it is quenched with high-pressure CO2 to form the carboxylic acid. This approach has been shown to be highly efficient, with high yields and purities achieved after implementing in-line purification steps like "catch-and-release" with polymer-supported reagents. durham.ac.uk

Catalytic Systems and Ligand Design for Enhanced Selectivity and Yield (e.g., Cu(OAc)2·H2O catalysis)

The choice of catalyst and ligand is crucial for the successful synthesis of biaryls, dictating the reaction's efficiency, selectivity, and functional group tolerance. While palladium catalysts are staples in cross-coupling chemistry, copper-based systems, often utilizing copper(II) acetate (B1210297) (Cu(OAc)2), have gained prominence for their utility in C-H functionalization and coupling reactions. researchgate.netnih.gov

Copper-catalyzed reactions provide an alternative pathway for forming the C-C bond in biaryl systems. For example, Cu(OAc)2 can mediate the coupling of benzoic acids with 2-aminopyridines or facilitate the homocoupling of organoboron compounds. nih.govorganic-chemistry.org In the context of synthesizing this compound, a copper-mediated C-H activation strategy could be envisioned. This would involve directing the coupling of a 2-fluorobenzoic acid derivative with a 3-fluoro-substituted arene, potentially avoiding the need to pre-functionalize both coupling partners.

The design of the ligand coordinated to the metal center is paramount for achieving high selectivity and yield. For copper-catalyzed reactions, ligands can modulate the reactivity and stability of the copper intermediates. Similarly, in palladium-catalyzed Suzuki couplings, ligands such as phosphines (e.g., PPh3) or N-heterocyclic carbenes (NHCs) are essential. semanticscholar.orgnih.gov The development of specialized ligands has enabled the coupling of sterically hindered substrates and improved catalyst turnover numbers. The combination of palladium and copper co-catalysis is also a known strategy, where copper(I) salts can act as promoters in certain cross-coupling reactions, such as those involving organothiocyanates or boronic acids. nih.gov The synergy between different metal catalysts can lead to unique reactivity and more efficient bond formation. researchgate.net

Table 2: Catalytic Systems for Biaryl Synthesis

Catalyst System Reaction Type Key Advantages
Pd(PPh3)4 / Base Suzuki-Miyaura Coupling Well-established, versatile, effective under microwave conditions. semanticscholar.org
Cu(OAc)2 C-H Functionalization / Annulation Utilizes readily available starting materials like benzoic acids, promotes oxidative coupling. nih.govorganic-chemistry.org
Pd(II) / Ligand Decarbonylative Coupling Uses carboxylic acids directly as coupling partners, avoiding pre-functionalization. nih.govnih.gov
Pd(0) / Cu(I) Co-catalyzed Coupling Enables novel transformations and cyanide-free cyanation reactions. nih.gov

Purification and Isolation Methodologies for Academic Research

Following synthesis, obtaining the target compound in high purity is essential for accurate characterization and further use. A combination of crystallization, chromatography, and specialized techniques is typically employed.

Crystallization Techniques for High Purity

Crystallization is a primary method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. For benzoic acid derivatives, water is a common solvent, as they are often highly soluble in hot water but poorly soluble in cold water. researchgate.net

The process generally involves dissolving the crude product in a minimum amount of a hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The filtrate is then allowed to cool slowly, causing the pure compound to crystallize while impurities remain dissolved in the mother liquor. The presence of fluorine atoms can influence the crystallization behavior, potentially leading to complex crystal structures or polymorphism, as seen in other fluorinated organic molecules. nih.gov The selection of an appropriate solvent or solvent mixture (e.g., water, ethanol, or mixtures thereof) is critical and often determined empirically to achieve the best balance of solubility and crystal quality.

Chromatographic Separation Methods (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic methods are indispensable for both monitoring reaction progress and purifying products in a research setting.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective analytical technique used to check the purity of a sample and to determine the optimal solvent system for column chromatography. researchgate.netakjournals.com For benzoic acid derivatives, common stationary phases include silica (B1680970) gel (normal-phase), C18-modified silica (reversed-phase), or polyamide. researchgate.nettandfonline.com A developing solvent (mobile phase) is chosen to achieve good separation between the product and any impurities or unreacted starting materials. The spots are visualized under UV light or by using a chemical stain. The retention factor (Rf) is dependent on the polarity of the compound, the stationary phase, and the mobile phase. tandfonline.com

Column Chromatography: This preparative technique is used to separate and isolate the desired compound from a mixture. youtube.com Based on the TLC analysis, a suitable stationary phase (typically silica gel) and mobile phase (eluent) are selected. The crude mixture is loaded onto the top of the column, and the eluent is passed through. youtube.com Compounds separate based on their differential adsorption to the stationary phase; less polar compounds generally elute faster. For ionizable compounds like carboxylic acids, tailing can be an issue on silica gel. This is often mitigated by adding a small amount of an acid (e.g., acetic acid or trifluoroacetic acid) to the eluent to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation. biotage.combiotage.com Reversed-phase column chromatography is also a powerful alternative for purifying polar, ionizable compounds. biotage.com

Table 3: Chromatographic Methods for Benzoic Acid Derivatives

Technique Stationary Phase Typical Mobile Phase Application
TLC Silica Gel, Polyamide researchgate.nettandfonline.com Hexane/Ethyl Acetate, Dichloromethane/Methanol Reaction monitoring, purity check, solvent screening.
Column Chromatography (Normal-Phase) Silica Gel Hexane/Ethyl Acetate + Acetic Acid biotage.com Preparative purification of multi-gram quantities. youtube.com
Column Chromatography (Reversed-Phase) C18-Silica Water/Acetonitrile + TFA/Formic Acid biotage.combiotage.com Purification of polar or ionic compounds.

Specialized Techniques (e.g., Thin-Film Evaporation, Vacuum Sublimation)

For heat-sensitive compounds or for achieving very high purity, specialized techniques that rely on volatility differences under reduced pressure are employed.

Thin-Film Evaporation (TFE): This technique is ideal for the gentle purification of thermally sensitive materials. dedietrich.com In a thin-film evaporator, the crude material is spread as a thin film on a heated surface under high vacuum. aadvancedtech.com This large surface area and low pressure allow for evaporation at temperatures significantly below the compound's atmospheric boiling point, minimizing thermal degradation. dedietrich.com3v-tech.com Volatile components are evaporated, condensed, and collected separately from the less volatile residue. This method is particularly useful for removing high-boiling solvents or non-volatile impurities from a solid product. google.comp2infohouse.org

Vacuum Sublimation: Sublimation is a phase transition from solid to gas without passing through a liquid phase. Under vacuum, the temperature required for sublimation is reduced, making it a suitable purification method for organic solids that can sublime without decomposition. youtube.com The crude solid is heated under vacuum, and the vaporized compound crystallizes on a cooled surface (a "cold finger") within the apparatus, leaving non-volatile impurities behind. youtube.com This technique can yield very pure crystalline products and is effective for removing colored impurities or inorganic salts.

Spectroscopic Characterization and Structural Elucidation of 2 3 Fluorophenyl 6 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be instrumental in identifying the number and connectivity of hydrogen atoms in the molecule. For 2-(3-Fluorophenyl)-6-fluorobenzoic acid, one would expect to observe a complex pattern of signals in the aromatic region of the spectrum, arising from the protons on the two phenyl rings. The coupling patterns (splitting of signals) between adjacent protons and through-space interactions would help to assign the specific location of each proton. However, specific ¹H NMR data for this compound could not be located in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., part of an aromatic ring, a carboxylic acid). While ¹³C NMR data is available for related compounds like 3-fluorobenzoic acid, specific data for the target molecule is not available. rsc.orgchemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of two fluorine atoms in distinct chemical environments, ¹⁹F NMR spectroscopy would be a particularly powerful tool for characterizing this compound. biophysics.org This technique is highly sensitive to the local electronic environment of the fluorine atoms. One would expect to see two distinct signals, and the coupling between them, as well as with nearby protons, would provide crucial information for structural confirmation. Studies on similar compounds like o-, m-, and p-fluorobenzoates have demonstrated the utility of ¹⁹F NMR in distinguishing between isomers and studying their interactions. nih.gov However, specific ¹⁹F NMR chemical shifts for this compound were not found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting the two phenyl rings and the carboxylic acid group.

Despite the importance of these techniques, no specific 2D NMR data for this compound could be retrieved.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₈F₂O₂), the expected exact mass would be a key piece of data for confirming its elemental composition. The fragmentation pattern would likely show losses of functional groups such as the carboxyl group (-COOH) and potentially cleavage around the bond connecting the two phenyl rings. While mass spectral data is available for related compounds like 2-fluorobenzoic acid, specific data for the target molecule is absent from the reviewed sources. nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group. nist.gov

A strong absorption band around 1700 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid. nist.gov

Absorptions in the 1000-1300 cm⁻¹ region corresponding to C-F stretching vibrations.

Various peaks in the 1400-1600 cm⁻¹ region and below 900 cm⁻¹ characteristic of the aromatic rings.

While IR spectra for 2-fluorobenzoic acid and 3-fluorobenzoic acid are available, a specific spectrum for this compound could not be located. chemicalbook.comnih.govchemicalbook.com

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method provides an empirical validation of the compound's chemical formula. The process involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water vapor, and nitrogen gas—are collected and quantified. From these measurements, the percentage composition of each element in the original sample is calculated.

For this compound, with the chemical formula C₁₃H₈F₂O₂, the theoretical elemental composition can be calculated based on its molar mass. A comparison of the experimentally determined percentages with the theoretical values serves as a crucial check of the sample's purity and identity.

While specific experimental results for the elemental analysis of this compound are not reported in the available literature, the theoretical values provide a benchmark for such an analysis.

Table 2: Theoretical Elemental Composition of this compound (Based on the chemical formula C₁₃H₈F₂O₂)

Element Symbol Theoretical Percentage (%)
Carbon C 62.92
Hydrogen H 3.25
Fluorine F 15.31

An experimental analysis would typically present a comparison between these theoretical values and the measured percentages, with close agreement affirming the compound's elemental composition.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,4,6-Trifluorobenzoic acid

Chemical Reactivity and Mechanistic Investigations of 2 3 Fluorophenyl 6 Fluorobenzoic Acid

Reaction Kinetics and Thermodynamics Studies of Derivatives

While specific kinetic and thermodynamic data for derivatives of 2-(3-Fluorophenyl)-6-fluorobenzoic acid are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for well-founded predictions. The presence of fluorine atoms significantly impacts reaction rates and equilibria.

Fluorine's high electronegativity generally leads to the stabilization of anionic transition states and intermediates, which can accelerate reactions involving nucleophilic attack. Conversely, it destabilizes cationic intermediates, thereby slowing down reactions that proceed through such pathways, like classical electrophilic aromatic substitution.

Studies on the fluorination of various organic molecules, such as steroids and fluoroelastomers, provide insights into the kinetics of reactions involving C-F bond formation or modification. nih.govrsc.org For instance, the kinetics of electrophilic fluorination can be quantitatively measured to understand stereoselectivity and the effects of additives. nih.gov The rate of such reactions is highly dependent on the choice of the fluorinating agent and reaction conditions, including solvent and temperature. nih.govresearchgate.net In the context of derivatives of this compound, transformations would be subject to these kinetic controls. For example, converting the carboxylic acid to an acyl fluoride (B91410) might be studied to understand the thermodynamics of replacing the hydroxyl group with another fluorine atom.

The table below conceptualizes the expected kinetic and thermodynamic effects of the fluorine substituents on reactions involving derivatives of this compound.

Reaction TypeExpected Kinetic EffectExpected Thermodynamic EffectRationale
Nucleophilic Aromatic SubstitutionRate AccelerationFavorable (more stable product)Fluorine stabilizes the negatively charged Meisenheimer intermediate and increases the electrophilicity of the aromatic ring.
Electrophilic Aromatic SubstitutionRate DecelerationLess FavorableFluorine deactivates the ring towards electrophilic attack by inductively withdrawing electron density.
Carboxylic Acid DeprotonationRate AccelerationFavorable (lower pKa)The ortho-fluorine substituent stabilizes the resulting carboxylate anion through a strong inductive effect.

Impact of Fluorine Substituents on Aromatic Ring Reactivity (e.g., Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution)

The two fluorine atoms in this compound exert a powerful influence on the reactivity of the two aromatic rings. Fluorine's dual electronic nature—strong inductive electron withdrawal (-I effect) and moderate resonance electron donation (+M effect)—is key to this influence. The inductive effect dominates, leading to a general deactivation of the aromatic rings towards electrophilic aromatic substitution (EAS). The electron density of the π-system is significantly reduced, making the rings less attractive to electrophiles.

Conversely, this electron deficiency makes the fluorinated rings highly susceptible to Nucleophilic Aromatic Substitution (SNA_r_) . nih.gov Polyfluoroarenes are known to readily undergo SNA_r_ reactions where a nucleophile replaces a fluorine atom. nih.govrsc.org The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this negative charge, lowering the activation energy for the reaction. In some cases, particularly with highly fluorinated systems, a concerted nucleophilic substitution (cSNA_r_) mechanism may operate instead of the stepwise pathway. rsc.org

The fluorine atoms can create a "π-hole," a region of positive electrostatic potential on the aromatic ring, which attracts nucleophiles. rsc.org This effect, coupled with the stability of the fluoride leaving group, makes SNA_r_ a primary mode of reactivity. For this compound, SNA_r_ could potentially occur on either ring, with the precise location of attack influenced by the reaction conditions and the nature of the nucleophile. Organic photoredox catalysis has emerged as a method to enable SNA_r_ on even electron-neutral fluoroarenes. nih.gov

Reactivity AspectImpact of Fluorine SubstituentsMechanism
Electrophilic Aromatic Substitution (EAS) Strong DeactivationThe -I effect of fluorine reduces the ring's nucleophilicity, slowing the attack by an electrophile and destabilizing the cationic intermediate.
Nucleophilic Aromatic Substitution (SNA_r) Strong ActivationThe -I effect of fluorine stabilizes the negative charge of the Meisenheimer intermediate, facilitating nucleophilic attack. nih.govrsc.org

Reactivity of the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid group in this compound is significantly affected by the ortho-fluorine substituent on the benzoic acid ring. This fluorine atom exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion formed upon deprotonation. Consequently, the acidity of the carboxylic acid is substantially increased compared to benzoic acid or 4-fluorobenzoic acid. This enhanced acidity is a critical feature, influencing its behavior in acid-base reactions and its ability to act as a proton donor in forming hydrogen-bonded complexes. nih.gov

The carboxylic acid moiety can undergo typical transformations to form a variety of derivatives:

Esterification: Reaction with alcohols, typically under acidic catalysis, yields esters. The steric hindrance from the ortho-fluorine and the adjacent phenyl ring may necessitate more forcing reaction conditions.

Amide Formation: Conversion to an acyl chloride or activation with coupling agents (like DCC or EDC) allows for reaction with amines to form amides.

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride.

Activated Esters: For applications such as bioconjugation, the carboxylic acid can be converted into an activated ester, such as an N-succinimidyl (NHS) ester. Derivatives of fluorobenzoic acid are commonly used for this purpose in radiolabeling peptides. arkat-usa.org

In the solid state, it is expected that the compound forms dimers through intermolecular hydrogen bonds between the carboxylic acid groups, a characteristic feature of most carboxylic acids. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity in reactions involving this compound is largely dictated by the electronic and steric effects of the substituents.

In Nucleophilic Aromatic Substitution (SNA_r_): The position of nucleophilic attack is highly regioselective. Computational studies on other fluoroarenes have shown that nucleophilic attack preferentially occurs at the fluorine-bearing carbon atom where the induced positive charge is greatest. nih.gov In this molecule, the ortho- and para-positions to the fluorine atoms are the most activated sites for SNA_r_. The presence of the bulky carboxylic acid group and the adjacent phenyl ring will also sterically direct incoming nucleophiles away from the 6-position fluorine, potentially favoring substitution on the other ring.

In Electrophilic Aromatic Substitution (EAS): Although disfavored, if forced, EAS would be directed by the substituents. The carboxylic acid group is a deactivating meta-director, while fluorine is a deactivating ortho-, para-director. The interplay of these effects would lead to complex product mixtures, but substitution would likely avoid the sterically hindered positions.

Stereoselectivity becomes a crucial factor when derivatives of this compound are used in the synthesis of chiral molecules. While the parent molecule is achiral, reactions at the aromatic rings or transformations of the carboxylic acid could create stereogenic centers. Achieving high stereoselectivity requires the use of chiral catalysts or auxiliaries. The synthesis of complex fluorinated molecules often relies on methods like asymmetric Mannich reactions, aldol (B89426) reactions, or allylic alkylations, where chiral ligands on metal catalysts control the facial selectivity of the reaction. nih.gov For example, the synthesis of α-fluoro-β-hydroxy ketones with adjacent stereocenters has been achieved with high diastereoselectivity and enantioselectivity using chiral copper catalysts. nih.gov Similar strategies could be applied to derivatives of this compound to control the stereochemical outcome of synthetic transformations.

Investigation of Reaction Mechanisms for Derived Compounds (e.g., Inverse Electron-Demand Diels–Alder (IEDDA) reactions)

The unique electronic properties of fluorinated aromatic compounds make their derivatives interesting substrates for mechanistic studies, including pericyclic reactions like the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. The IEDDA reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org This is the reverse of the classical Diels-Alder reaction.

A derivative of this compound could be incorporated into a suitable electron-poor diene system, for example, a 1,2,4,5-tetrazine. The strong electron-withdrawing nature of the difluorinated biphenyl (B1667301) moiety would further lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity towards a High Occupied Molecular Orbital (HOMO) of an electron-rich dienophile (e.g., a vinyl ether or an enamine). wikipedia.orgnih.gov IEDDA reactions are known for their exceptionally fast kinetics and high selectivity, making them powerful tools in chemical biology for bioconjugation and in materials science for creating complex heterocyclic architectures. rsc.orgnih.gov

The mechanism involves a concerted [4+2] cycloaddition, which typically proceeds through a six-membered cyclic transition state. The initial cycloadduct can then undergo a retro-Diels-Alder reaction, often with the extrusion of a small stable molecule like dinitrogen (in the case of tetrazine dienes), to form a new heterocyclic product. nih.gov Investigating the participation of this compound derivatives in IEDDA reactions would provide valuable insights into how the fluorinated biphenyl scaffold influences the kinetics and regioselectivity of these advanced cycloadditions.

Computational Chemistry and Theoretical Modeling of 2 3 Fluorophenyl 6 Fluorobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size.

Electronic Structure and Energetics: DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine the optimized molecular geometry of 2-(3-fluorophenyl)-6-fluorobenzoic acid. researchgate.netnih.govresearchgate.net These calculations yield key energetic and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. nih.gov For instance, in a study of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.3337 eV, indicating a stable molecule. nih.gov Similar calculations for this compound would reveal how the fluorine substituents influence its electronic stability.

The distribution of electron density, as revealed by these calculations, shows where electrons are concentrated. In related biphenyl (B1667301) carboxylic acids, the HOMO is often localized on the biphenyl rings, while the LUMO is centered on the benzoic acid moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Illustrative Calculated Electronic Properties: Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study of this compound, based on findings for analogous compounds. actascientific.com

PropertyHypothetical ValueSignificance
HOMO Energy-6.95 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.75 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.20 eVIndicates chemical reactivity and stability; a larger gap implies greater stability. nih.gov
Ionization Potential6.95 eVEnergy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity1.75 eVEnergy released when an electron is added; indicates susceptibility to reduction.
Electronegativity (χ)4.35 eVA measure of the ability to attract electrons.
Chemical Hardness (η)2.60 eVResistance to change in electron distribution.

Note: These values are illustrative and based on typical results for similar aromatic carboxylic acids.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

Charge Distribution and Reactivity: For an aromatic carboxylic acid like this compound, the MEP map would typically show regions of negative potential (usually colored red or yellow) and positive potential (colored blue).

Negative Regions: These areas are rich in electrons and are susceptible to electrophilic attack. For this molecule, the most negative potential would be localized around the oxygen atoms of the carboxylic acid group, making them primary sites for interactions with electrophiles. actascientific.comresearchgate.net

Positive Regions: These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group is expected to be the most positive region, highlighting its acidic nature. actascientific.com

Aromatic Rings: The fluorine atoms, being highly electronegative, would draw electron density away from the phenyl rings, influencing the electrostatic potential of the aromatic systems.

Analysis of Mulliken atomic charges, another output of DFT calculations, provides a quantitative measure of the partial charge on each atom, complementing the visual information from the MEP map. actascientific.com

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises primarily from the rotation around the C-C single bond connecting the two phenyl rings and the C-C bond linking the carboxylic acid group to its phenyl ring. Conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

Exploring the Potential Energy Surface (PES): A scan of the potential energy surface (PES) is performed by systematically rotating the key dihedral angles and calculating the energy at each step. This process reveals the global and local energy minima, which correspond to the most stable conformers. uky.edunih.gov For biphenyl derivatives, the dihedral angle between the two aromatic rings is a critical parameter. nih.gov The presence of a bulky carboxylic acid group and a fluorine atom at the ortho positions (positions 2 and 6) of one ring will likely induce significant steric hindrance, forcing the rings to adopt a non-planar (twisted) conformation in the lowest energy state. uky.edu

Studies on substituted benzoic acids have shown that conformers can have significantly different energies. nih.govnih.gov The relative populations of these conformers at a given temperature can be estimated from their calculated energy differences using the Boltzmann distribution.

Illustrative Conformational Data Table:

ConformerDihedral Angle (Ring-Ring)Relative Energy (kJ/mol)Population (%)
1 (Global Minimum)~55°0.0075
2 (Local Minimum)~125°5.015
3 (Transition State)0° (Planar)12.0<1
4 (Transition State)90°8.0<1

Note: This table is illustrative, demonstrating the type of output from a conformational analysis. Actual values would require specific calculations.

Analysis of Noncovalent Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding, Chalcogen Bonding)

Noncovalent interactions are the forces that govern how molecules interact with each other in the solid state and in solution. youtube.comacs.org For this compound, several types of noncovalent interactions are significant.

Hydrogen Bonding: The most prominent intermolecular interaction for this molecule is the hydrogen bond formed between the carboxylic acid groups of two molecules. This typically results in the formation of a stable centrosymmetric dimer, a common structural motif for carboxylic acids in the solid state. nih.govuky.edu

π-Stacking: Interactions between the electron-rich π-systems of the phenyl rings can also contribute to the stability of the crystal packing. These can occur in parallel or T-shaped arrangements.

Halogen Bonding: The fluorine atoms in the molecule can participate in halogen bonding, where the electropositive region on the fluorine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule.

The analysis of these interactions is often aided by Hirshfeld surface analysis, which provides a visual and quantitative breakdown of the different types of intermolecular contacts in a crystal structure. nih.govuky.edu

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

Spectroscopic Parameters:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. researchgate.netmdpi.com These calculated frequencies, after appropriate scaling, can be correlated with experimental FT-IR and Raman spectra to assign the observed peaks to specific vibrational modes, such as the characteristic C=O and O-H stretching of the carboxylic acid group.

NMR Spectroscopy: It is possible to calculate the nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. acs.org These predictions are invaluable for structural elucidation and can help assign signals in complex spectra, especially for the aromatic regions influenced by the fluorine substituents.

Reaction Pathways: Theoretical modeling can be used to explore potential reaction pathways. For example, the acidity (pKa) of the carboxylic acid can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. nih.gov The influence of the electron-withdrawing fluorine atoms on the acidity can be quantified through such calculations. nih.gov Furthermore, the reactivity of the molecule in, for example, an electrophilic aromatic substitution reaction could be modeled by calculating the activation energies for substitution at different positions on the aromatic rings.

Derivatization and Analog Synthesis from the 2 3 Fluorophenyl 6 Fluorobenzoic Acid Scaffold

Rational Design Principles for Novel Analogues and Libraries

The design of novel analogues and libraries based on the 2-(3-Fluorophenyl)-6-fluorobenzoic acid scaffold is guided by established medicinal chemistry principles aimed at optimizing pharmacological profiles. A primary strategy involves modifying the carboxylic acid moiety to enhance metabolic stability and modulate physicochemical properties. For instance, the conversion of the carboxylic acid to esters, amides, or hydrazides can mitigate potential toxic effects associated with high concentrations of the free acid that may result from rapid bioconversion of ester prodrugs nih.gov.

Structure-Activity Relationship (SAR) studies are central to the rational design process. By systematically introducing a variety of substituents and functional groups, researchers can probe the interactions of the analogues with biological targets. The goal is to identify molecules with improved potency, selectivity, and pharmacokinetic properties. For example, the introduction of different alkyl and aryl groups to create a series of amides and hydrazides allows for a thorough investigation of how these modifications impact biological activity nih.gov. The generation of diverse libraries through these derivatizations is a key strategy for discovering new lead compounds for various therapeutic areas, including antimicrobial and anti-inflammatory applications soeagra.com.

Synthesis of Esters, Amides, and Hydrazides

The carboxylic acid group of this compound is a versatile handle for derivatization into esters, amides, and hydrazides. These derivatives not only serve as key intermediates for further cyclization reactions but are also synthesized to improve metabolic profiles compared to the parent acid nih.gov.

Esterification: The synthesis of esters is a fundamental transformation, typically achieved through standard methods such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions.

Amide and Hydrazide Synthesis: A common route to amides and hydrazides involves the activation of the carboxylic acid. One method uses 1,1'-carbonyldiimidazole to form a reactive acylimidazole intermediate, which is then coupled in situ with a suitable amine or hydrazine to yield the desired product nih.govfluorine1.ru. Alternatively, the corresponding ester can be refluxed with hydrazine hydrate in a solvent like ethanol to produce the acid hydrazide globalscientificjournal.com. The synthesis of amides can also be accomplished by reacting an appropriate amine with the corresponding acyl chloride, which is prepared from the carboxylic acid fluorine1.ru. These reactions are generally efficient and allow for the introduction of a wide variety of substituents.

DerivativeStarting MaterialKey ReagentsGeneral Conditions
Esters Carboxylic AcidAlcohol, Acid CatalystHeating/Reflux
Amides Carboxylic Acid1. 1,1'-Carbonyldiimidazole2. AmineRoom Temperature
Amides Acyl ChlorideAmine, Base (e.g., Pyridine)Stirring, often cooled
Hydrazides EsterHydrazine Hydrate, EthanolReflux for several hours
Hydrazides Carboxylic Acid1. 1,1'-Carbonyldiimidazole2. HydrazineRoom Temperature

Cyclization Reactions to Form Heterocyclic Systems Incorporating the Core Structure

The derivatives of this compound, particularly the acid hydrazides and amides, are crucial precursors for synthesizing a wide range of heterocyclic systems. These cyclization reactions expand the chemical diversity of the scaffold, leading to compounds with significant biological potential.

Quinazolinones: The this compound structure is analogous to a substituted anthranilic acid, a common starting material for quinazolinone synthesis. Condensation of this scaffold with various reagents can lead to the formation of the quinazolinone ring system. For example, heating with an excess of formamide is a known method to produce 4(3H)-quinazolinones nih.gov. The reaction proceeds through an o-amidobenzamide intermediate nih.gov. Modifications to this and other methods, such as reacting with imidates, allow for the synthesis of a variety of substituted quinazolinones researchgate.net. These compounds are of interest due to their wide range of biological activities, including anticancer and antimicrobial effects nih.govnih.gov.

Oxadiazoles: The 1,3,4-oxadiazole ring is a common target in medicinal chemistry. Derivatives are frequently synthesized from acid hydrazides obtained from the parent carboxylic acid globalscientificjournal.com. A standard method involves the cyclization of an acid hydrazide with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, typically under reflux conditions soeagra.comnih.gov. Another route to 1,3,4-oxadiazoles involves the reaction of the acid hydrazide with carbon disulfide in a basic medium, which leads to the formation of an oxadiazole-2-thione intermediate soeagra.comnih.gov. This intermediate can be further functionalized nih.gov.

Thiadiazoles: Thiadiazole derivatives can be synthesized from the this compound scaffold through several routes. A common precursor is a thiosemicarbazide derivative, which can be formed from the corresponding acid hydrazide. Oxidative cyclization of the thiosemicarbazide yields the aminothiadiazole ring. Various synthetic strategies exist for different isomers of thiadiazole, often involving cyclization reactions promoted by reagents like phosphorus oxychloride or thionyl chloride isres.orgmdpi.com. For instance, 5-aryl-2-amino-1,3,4-oxadiazoles can be synthesized via the cyclization of acyl thiosemicarbazide globalscientificjournal.com.

Triazoles: The 1,2,4-triazole ring system is another important heterocyclic target. These are often synthesized from acid hydrazides. The acid hydrazide can be converted to a thiosemicarbazide intermediate, which upon cyclization under basic conditions can yield a triazole-3-thione. The synthesis of 1,2,3-triazoles is famously achieved via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) in what is known as "click chemistry" nih.govmdpi.com. To incorporate the this compound scaffold, one of its derivatives would need to be functionalized with either an azide or an alkyne group.

HeterocycleKey Precursor from ScaffoldCommon Cyclization Reagents/Methods
Quinazolinone 2-Amino-benzoic acid derivativeFormamide; Imidates
1,3,4-Oxadiazole Acid HydrazideCarboxylic Acids + POCl₃; Carbon Disulfide + KOH
1,3,4-Thiadiazole Thiosemicarbazide (from Acid Hydrazide)Oxidative cyclizing agents (e.g., H₂SO₄)
1,2,4-Triazole Thiosemicarbazide (from Acid Hydrazide)Base-catalyzed cyclization (e.g., NaOH)
1,2,3-Triazole Azide or Alkyne derivative1,3-Dipolar Cycloaddition ("Click Chemistry")

Introduction of Additional Functional Groups for Specific Research Applications

The introduction of additional functional groups onto the this compound scaffold or its heterocyclic derivatives is a critical step in optimizing molecules for specific research applications. These modifications are used to fine-tune the electronic, steric, and solubility properties of the compounds, which in turn can significantly impact their biological activity and pharmacokinetic profiles ashp.org.

The strategic placement of fluorine atoms, as is present in the parent scaffold, is itself a key design element. The powerful electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting properties like solubility and the ability to form hydrogen bonds u-tokyo.ac.jp. This can lead to enhanced binding affinity with biological targets and improved metabolic stability by blocking sites susceptible to oxidative metabolism u-tokyo.ac.jp.

Exploration of Molecular Interactions and Potential Biological Mechanisms in Vitro of 2 3 Fluorophenyl 6 Fluorobenzoic Acid and Its Derivatives

Molecular Docking and Simulation Studies of Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptor Binding Sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. laurinpublishers.com This method is instrumental in understanding how a ligand, such as 2-(3-Fluorophenyl)-6-fluorobenzoic acid, might interact with a biological target at the molecular level.

Given that N-phenylanthranilic acid derivatives are known to target enzymes like cyclooxygenases (COX) and other proteins involved in inflammatory pathways, it is plausible that this compound would exhibit similar binding characteristics. wikipedia.orgwikipedia.org For instance, studies on Mefenamic acid, a related compound, have shown that it binds within the active sites of human aldo-keto reductase family members C2 and C3, primarily through hydrophobic and aromatic interactions. researchgate.net The carboxyl group is crucial for forming hydrogen bonds, a key interaction for anchoring the ligand within the binding pocket. researchgate.net

In a hypothetical docking study of this compound with a target like COX-2, the fluorinated phenyl ring would likely engage in hydrophobic interactions within a specific pocket of the enzyme's active site. The fluorine atoms, being highly electronegative, could also participate in favorable electrostatic or halogen bond interactions with the protein residues, potentially enhancing binding affinity. The benzoic acid moiety would be expected to form critical hydrogen bonds with key amino acid residues, such as Arginine and Tyrosine, at the top of the COX channel, an interaction pattern observed for many NSAIDs.

Furthermore, molecular docking studies on other fluorinated compounds have demonstrated the utility of this approach in predicting binding modes. For example, docking studies of fluoro-substituted quinone compounds against the B-raf protein have shown good correlation with their in-vitro activity. nih.gov Similarly, research on N-phenylanthranilic acid derivatives has utilized molecular docking to predict binding interactions with DNA gyrase. researchgate.netasianpubs.org A study on a trinuclear zinc complex with N-phenylanthranilic acid ligands used molecular docking to investigate its potential as an antiviral agent against the main protease of SARS-CoV-2, yielding promising binding scores. nsf.gov

In Vitro Studies of Enzyme Modulation (e.g., Inhibition or Activation)

The primary mechanism of action for N-phenylanthranilic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. wikipedia.orgwikipedia.org It is highly probable that this compound would also function as a COX inhibitor. The presence of fluorine atoms can significantly influence the electronic properties and binding affinity of a molecule, potentially leading to potent enzyme inhibition.

Research on Flufenamic acid, which has a trifluoromethyl group, confirms its role as a COX inhibitor. wikipedia.org Beyond COX, fenamates have been shown to modulate other enzymes. For example, Flufenamic acid analogues have been developed as inhibitors of androgen receptor mediated transcription. drugbank.com Furthermore, some derivatives have been investigated for their inhibitory effects on other enzymes, such as DNA polymerase alpha. nih.gov One study found that demethoxydehydroaltenusin, a derivative of dehydroaltenusin, specifically inhibits mammalian DNA polymerase alpha, with IC50 values indicating high potency and selectivity. nih.gov

In a hypothetical in-vitro assay, this compound would likely be tested against COX-1 and COX-2 to determine its potency and selectivity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, would be a key parameter. The fluorine substitutions on both phenyl rings could enhance its inhibitory activity compared to non-fluorinated parent compounds.

Characterization of Protein-Ligand Binding Affinities and Modes

The binding affinity of a ligand to its protein target is a critical determinant of its biological effect. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence-based assays are used to quantify these interactions.

For this compound, its binding affinity to target enzymes like COX would be expected to be in the nanomolar to micromolar range, typical for this class of inhibitors. The binding mode, as predicted by docking studies, would likely involve a combination of hydrogen bonds, hydrophobic interactions, and potentially halogen bonds.

A study on a Flufenamic acid analogue, LM98, demonstrated a strong affinity for the TEA Domain Transcription Factor (TEAD). nih.govosti.gov The binding was confirmed using 19F-NMR, and co-crystallization experiments revealed that LM98 anchors within the palmitic acid pocket of TEAD. nih.gov This highlights how derivatives of this class can be tailored to bind with high affinity to specific protein pockets.

The binding of Mefenamic acid to aldo-keto reductases C2 and C3 shows different binding modes in closely related proteins, indicating that even small structural differences in the target can alter the ligand's orientation. researchgate.net In both cases, the interactions were predominantly hydrophobic and aromatic, with the carboxyl group forming essential hydrogen bonds. researchgate.net

Structure-Activity Relationship (SAR) Investigations Based on In Vitro Data

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For N-phenylanthranilic acid derivatives, several key structural features have been identified as important for their biological activity. pharmacy180.com

Carboxylic Acid Group: The carboxyl group at the 2-position of the benzoic acid ring is essential for activity. Its replacement with other groups or moving it to the 3 or 4-position generally leads to a loss of anti-inflammatory activity. pharmacy180.com

NH Bridge: The secondary amine linkage is critical. Replacing the NH group with O, CH2, or S significantly reduces activity. pharmacy180.com

Substitution on the Anthranilic Acid Ring: Generally, substitutions on this ring decrease activity. pharmacy180.com The fluorine at the 6-position in this compound is an interesting feature. While substitutions are generally unfavorable, the specific nature and position of the fluorine atom would require experimental validation to determine its effect.

In the context of this compound, the two fluorine atoms are expected to significantly influence its properties. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. wikipedia.org SAR studies on Flufenamic acid analogues have led to the development of potent inhibitors for new targets, such as the TEAD transcription factor. nih.gov

Advanced Research Perspectives and Future Directions

Integration with High-Throughput Screening Methodologies for the Discovery of Novel Chemical Entities

The integration of 2-(3-Fluorophenyl)-6-fluorobenzoic acid and its derivatives into high-throughput screening (HTS) campaigns presents a promising avenue for the discovery of novel bioactive molecules. HTS allows for the rapid testing of large chemical libraries against biological targets, and the unique properties of this fluorinated scaffold make it a valuable addition to such libraries. nih.gov

The presence of two fluorine atoms can significantly influence the binding affinity and selectivity of the molecule. Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets and can also modulate the pKa of the carboxylic acid group, affecting its binding characteristics. researchgate.net Furthermore, the C-F bond can enhance metabolic stability, a desirable trait for potential drug candidates. encyclopedia.pub

HTS campaigns utilizing libraries containing this compound and its analogs could employ various detection technologies, including fluorescence-based assays, which are common for screening protein kinase inhibitors and other enzyme targets. acs.org The automation of these screening processes allows for the analysis of thousands of compounds in a short period, significantly accelerating the initial stages of drug discovery. nih.gov

Below is a conceptual data table illustrating how data from an HTS campaign involving derivatives of this compound might be presented.

Conceptual HTS Data for Derivatives of this compound

Derivative Target Protein Activity (IC50, µM)
Amide Derivative 1 Kinase A 5.2
Ester Derivative 1 Protease B 12.8
Amide Derivative 2 Kinase A 2.1
Ester Derivative 2 Protease B > 50

Conceptual Application in Fragment-Based Approaches for Chemical Probe Development

Fragment-based drug discovery (FBDD) is a powerful strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These fragments are then optimized and grown into more potent, drug-like molecules. acs.org The this compound scaffold is conceptually well-suited for FBDD.

The molecule itself, or smaller fragments derived from it, such as 3-fluorophenyl or 2-fluorobenzoic acid moieties, could be included in fragment libraries. The fluorine atoms can serve as valuable probes for nuclear magnetic resonance (NMR) screening, particularly ¹⁹F-NMR, which offers high sensitivity and a lack of background signals from biological samples. nih.gov

Once a fragment hit is identified, the biaryl structure of this compound provides a versatile platform for synthetic elaboration. The carboxylic acid group can be modified to introduce different functionalities, while the phenyl rings can be further substituted to optimize binding interactions and physicochemical properties. This iterative process of fragment screening, structural characterization (e.g., via X-ray crystallography), and chemical synthesis can lead to the development of highly specific and potent chemical probes for studying biological systems. acs.org These probes can be invaluable tools for target validation and understanding disease mechanisms.

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of biaryl compounds like this compound has traditionally relied on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org While effective, these methods often involve the use of hazardous organic solvents and expensive catalysts, raising environmental and economic concerns. inovatus.es

Future research in this area should focus on the development of sustainable and green chemistry approaches for the synthesis of this compound. This includes the use of environmentally benign solvents like water or bio-based solvents, which can significantly reduce the environmental impact of the synthesis. inovatus.esgctlc.org Recent advancements have demonstrated the feasibility of conducting Suzuki-Miyaura reactions in aqueous media, sometimes even without the need for organic co-solvents. cdnsciencepub.comrsc.org

Furthermore, the development of more efficient and recyclable catalytic systems is a key aspect of green chemistry. This could involve the use of catalysts based on more abundant and less toxic metals or the immobilization of palladium catalysts on solid supports to facilitate their recovery and reuse. inovatus.es Minimizing reaction times and energy consumption through optimized reaction conditions are also important considerations. gctlc.org

A comparative table illustrating the potential advantages of a green synthesis approach is presented below.

Comparison of Traditional vs. Green Synthesis of Biaryls

Parameter Traditional Suzuki-Miyaura Coupling Green Suzuki-Miyaura Coupling
Solvent Often hazardous organic solvents (e.g., toluene, THF) Water, bio-based solvents inovatus.es
Catalyst Homogeneous palladium catalysts Recyclable or heterogeneous catalysts inovatus.es
Base Often strong, corrosive bases Environmentally benign bases (e.g., K₂CO₃) gctlc.org
Energy Often requires elevated temperatures for extended periods Milder conditions, shorter reaction times gctlc.org
Waste Generation of organic and metal waste Reduced waste, potential for catalyst recycling inovatus.es

Exploration of Chemoinformatics and Machine Learning in Compound Design and Prediction

Chemoinformatics and machine learning are becoming indispensable tools in modern drug discovery, enabling the prediction of physicochemical properties, biological activities, and potential liabilities of chemical compounds from their structure alone. nih.govlongdom.org These computational approaches can be powerfully applied to the exploration of the chemical space around this compound.

By generating virtual libraries of derivatives, chemoinformatics tools can predict key drug-like properties such as lipophilicity (logP), aqueous solubility, and topological polar surface area (TPSA). researchgate.net These predictions can help prioritize which compounds to synthesize, saving time and resources.

Machine learning models, trained on large datasets of known bioactive molecules, can be used to predict the potential biological activities of novel this compound derivatives. nih.govnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with inhibitory activity against a particular target. nih.gov As machine learning algorithms become more sophisticated, they can even aid in the de novo design of compounds with desired properties. nih.gov The use of such predictive models can significantly derisk the early stages of drug discovery and accelerate the identification of promising lead candidates. labmanager.com

Potential for Multidisciplinary Research Collaborations in Chemical Biology and Materials Science

The unique properties of this compound make it a molecule of interest for multidisciplinary research, bridging the gap between chemical biology and materials science.

In chemical biology , this compound and its derivatives can serve as scaffolds for the development of chemical probes to study biological processes. researchgate.net The fluorine atoms can be leveraged for ¹⁹F-NMR studies of protein-ligand interactions, while the carboxylic acid provides a handle for conjugation to fluorescent tags or affinity labels. nih.govnih.gov Collaborations between synthetic chemists and biologists are crucial for the design and application of such tools to interrogate complex biological systems.

In materials science , fluorinated organic molecules are known to possess unique properties that are valuable for the development of advanced materials. man.ac.uknumberanalytics.com The incorporation of fluorine can enhance thermal stability and chemical resistance. numberanalytics.com The rigid biaryl structure of this compound could be exploited in the design of novel liquid crystals, polymers, or metal-organic frameworks (MOFs). ossila.com Collaborations between organic chemists and materials scientists could lead to the development of new materials with tailored electronic, optical, or physical properties. acs.orgnih.gov For example, the synthesis of novel fluorinated polymers derived from this scaffold could yield materials with applications in electronics or coatings. youtube.com

The potential for this compound to be used in both biological and materials contexts highlights the importance of fostering collaborations across different scientific disciplines to fully exploit its potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Fluorophenyl)-6-fluorobenzoic acid, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For fluorinated benzoic acids, nucleophilic aromatic substitution (SNAr) using fluorinating agents like KF or CsF under anhydrous conditions is common . Key parameters include:

  • Temperature control : Reactions often require 80–120°C to activate aromatic rings without decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency .
  • Protecting groups : Carboxylic acid groups may need protection (e.g., methyl esters) to prevent side reactions during fluorination .
    • Validation : Monitor intermediates via TLC or HPLC and confirm final structure using 19F^{19}\text{F} NMR and LC-MS .

Q. How can researchers characterize the crystalline structure of this compound to resolve fluorination positional ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, XRD analysis of 2-chloro-6-fluorobenzoic acid revealed intermolecular hydrogen bonding between carboxylic acid groups and halogen atoms, stabilizing the crystal lattice .
  • Data Interpretation : Compare experimental XRD patterns (e.g., space group P21/cP2_1/c, unit cell parameters) with computational models (e.g., density functional theory) to validate fluorine positions .

Q. What analytical techniques are recommended for assessing purity and regioisomeric impurities in fluorinated benzoic acids?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase columns (C18) with acidic mobile phases to separate regioisomers. Monitor [MH][\text{M}-\text{H}]^- ions for exact mass confirmation (e.g., 246.0692 for C13H9F2O2C_{13}H_9F_2O_2^-) .
  • 19F^{19}\text{F} NMR : Distinct chemical shifts for 3- and 6-fluorine atoms (e.g., δ -110 to -120 ppm) help identify substitution patterns .

Advanced Research Questions

Q. How do electronic effects from fluorine substituents at the 3- and 6-positions influence the acidity and reactivity of benzoic acid derivatives?

  • Methodological Answer :

  • Acidity : Fluorine’s electron-withdrawing effect increases carboxylic acid acidity. pKa can be measured via potentiometric titration in aqueous/organic solvent mixtures .
  • Reactivity : Fluorine at the 3-position may sterically hinder electrophilic substitution, while the 6-fluorine enhances meta-directing effects in further functionalization .
    • Case Study : In 2-(3-Fluorophenyl)-3,3,3-trifluoropropionic acid, trifluoromethyl groups further amplify electron withdrawal, reducing nucleophilic attack susceptibility .

Q. What strategies mitigate solubility challenges during purification of di-fluorinated benzoic acids?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit temperature-dependent solubility.
  • Acid-base partitioning : Adjust pH to deprotonate the carboxylic acid (pH > 5) for extraction into aqueous layers, followed by acid precipitation .
    • Data-Driven Optimization : Solubility parameters (Hansen solubility parameters) can predict optimal solvent combinations .

Q. How can computational modeling predict the crystalline packing and stability of fluorinated benzoic acids?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., F···H hydrogen bonds) to predict packing motifs.
  • DFT Calculations : Compare lattice energies of predicted vs. experimental structures (e.g., XRD data from ).
    • Case Study : MD simulations of 2-chloro-6-fluorobenzoic acid matched experimental XRD data, confirming the role of halogen bonding in crystal stability .

Q. What experimental designs address contradictions in fluorination efficiency reported in literature for similar substrates?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary fluorinating agent concentration, solvent polarity, and temperature to identify optimal conditions.
  • Controlled Comparative Studies : Compare yields of mono- vs. di-fluorinated products under identical conditions to isolate positional effects .
    • Data Analysis : Use multivariate regression to correlate reaction parameters with outcomes (e.g., % yield, regioselectivity) .

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